molecular formula C11H16O3 B13616477 (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol

Cat. No.: B13616477
M. Wt: 196.24 g/mol
InChI Key: ZVNAREYEWGELKS-QMMMGPOBSA-N
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Description

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of an ethoxy group and a methoxy group attached to the phenyl ring, along with a hydroxyl group attached to the ethan-1-ol backbone. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-1-(4-Ethoxy-3-methoxyphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to ensure the desired (S)-configuration. This method allows for large-scale production with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides or amines

Major Products Formed

    Oxidation: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethanone

    Reduction: (S)-1-(4-Ethoxy-3-methoxyphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the ethoxy and methoxy groups may enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol
  • 1-(4-Ethoxy-3-methoxyphenyl)ethanone
  • 1-(4-Methoxyphenyl)ethan-1-ol

Uniqueness

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, biological activity, and interactions with other molecules, making it valuable for enantioselective synthesis and research.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(1S)-1-(4-ethoxy-3-methoxyphenyl)ethanol

InChI

InChI=1S/C11H16O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8,12H,4H2,1-3H3/t8-/m0/s1

InChI Key

ZVNAREYEWGELKS-QMMMGPOBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@H](C)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OC

Origin of Product

United States

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